molecular formula C13H26ClNO2 B2672129 tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylatehydrochloride CAS No. 2490322-68-2

tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylatehydrochloride

Cat. No.: B2672129
CAS No.: 2490322-68-2
M. Wt: 263.81
InChI Key: UREGJLMIIOZLBJ-NAWISMDQSA-N
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Description

Historical Development of Substituted Cyclopentane Derivatives

The exploration of substituted cyclopentane derivatives traces its roots to mid-20th-century efforts to mimic natural product architectures and modulate biological activity through conformational restriction. Early work focused on simple cyclopentane-carboxylic acid derivatives, but the advent of transition-metal catalysis in the 1990s revolutionized access to stereochemically complex variants. For instance, rhodium-catalyzed carbene transfer reactions enabled the synthesis of cyclopentanes bearing multiple stereocenters, as demonstrated by Davies and colleagues in their pioneering studies on donor-acceptor cyclopropanes.

A pivotal milestone emerged in 2011 with the development of a cascade sequence combining Rh(II)-catalyzed ylide formation, -sigmatropic rearrangements, and oxy-Cope rearrangements to furnish cyclopentanes with four contiguous stereocenters in high diastereomeric ratios (dr >20:1). This methodology addressed longstanding challenges in achieving stereochemical fidelity during multi-step annulations. Subsequent innovations, such as the Cloke–Wilson rearrangement, expanded the toolkit for synthesizing fused cyclopentane heterocycles, including dihydrofurans and γ-lactams, which are prevalent in bioactive natural products.

Table 1: Key Milestones in Cyclopentane Derivative Synthesis

Year Innovation Impact Source
2009 Cloke–Wilson rearrangement for fused heterocycles Enabled access to medicinally relevant furopyrimidines
2011 Rh(II)/Sc(III)-catalyzed cascade annulations Achieved four stereocenters in cyclopentanes
2015 Cyclopentane–CMP conjugates as enzyme inhibitors Demonstrated sub-μM inhibition of sialyltransferases

The biological relevance of cyclopentanes further accelerated their development. For example, 48 , a cyclopentane–CMP conjugate, exhibited potent inhibition ($$ K_i = 0.028 \, \mu\text{M} $$) of human sialyltransferase ST6Gal-I, highlighting the scaffold’s potential in anticancer drug discovery. Similarly, AKR1C3 inhibitors derived from cyclopentane cores showed promise in targeting hormone-dependent cancers.

Positioning Within Chiral Carboxylate Chemistry

Chiral carboxylates serve as linchpins in asymmetric synthesis, enabling the construction of stereochemically defined intermediates for pharmaceuticals and agrochemicals. The target compound’s tert-butyl carboxylate group enhances solubility and serves as a protective handle for subsequent functionalization, while its cyclopentane backbone imposes torsional strain to favor specific transition states in stereoselective reactions.

The compound’s stereochemical architecture—(1R,3S)-configuration with geminal dimethyl groups at C(2)—exemplifies strategies to mitigate epimerization during synthesis. The gem-dimethyl substituents enforce a puckered cyclopentane conformation, reducing rotational freedom and stabilizing intermediate enolate species during alkylation or aldol reactions. This structural feature is critical for maintaining enantiopurity in downstream applications, such as peptide mimetics or enzyme inhibitors.

Table 2: Comparative Analysis of Chiral Carboxylate Synthesis Methods

Method Stereocontrol Mechanism Applicability to Target Compound
Rh(II)-catalyzed ylide formation Chiral dirhodium tetracarboxylate catalysts High (dr >30:1 achieved)
Enzymatic resolution Lipase-mediated acyl transfer Limited due to steric hindrance
Chiral auxiliaries Evans oxazolidinones Moderate (requires deprotection)

The integration of Sc(OTf)$$_3$$ as a co-catalyst in Rh(II)-mediated annulations proved instrumental for the target compound’s synthesis. Scandium triflate stabilizes oxonium ylide intermediates, enabling -sigmatropic rearrangements with minimal racemization. This dual-catalyst system contrasts with traditional Lewis acids, which often promote undesirable side reactions in strained cyclopentane systems.

Current Research Landscape and Significance

Recent advances in stereoselective cyclopentane synthesis have positioned tert-butyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride as a strategic building block for drug discovery. Its commercial availability from suppliers like Enamine Ltd. (purity ≥95%) underscores its utility in high-throughput screening and library synthesis. The compound’s primary amine and tert-butyl ester functionalities enable diverse derivatization pathways:

  • Amide coupling : The amine group facilitates peptide bond formation with carboxylic acids or activated esters.
  • Ester hydrolysis : Cleavage of the tert-butyl group yields a carboxylic acid for metal-catalyzed cross-couplings.

Emerging applications include:

  • Protease inhibitor design : The cyclopentane scaffold mimics tetrahedral transition states in enzymatic catalysis, as seen in HIV protease inhibitors.
  • Kinase targeting : Conformationally constrained amines enhance selectivity for ATP-binding pockets in kinases.
  • Material science : Rigid cyclopentane cores improve thermal stability in chiral liquid crystals.

Ongoing research focuses on streamlining the compound’s synthesis via photoflow catalysis and enzymatic desymmetrization. For example, Werz’s work on donor-acceptor cyclopropanes offers a potential route to enantiopure cyclopentanes through ring-expansion reactions. Additionally, computational models are being employed to predict the stereoelectronic effects of gem-dimethyl groups on reaction trajectories, enabling rational design of next-generation catalysts.

Properties

IUPAC Name

tert-butyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2.ClH/c1-11(2,3)16-10(15)13(6)8-7-9(14)12(13,4)5;/h9H,7-8,14H2,1-6H3;1H/t9-,13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREGJLMIIOZLBJ-NAWISMDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)OC(C)(C)C)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@H](C1(C)C)N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylatehydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of reactions involving the formation of carbon-carbon bonds.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Addition of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Acid-Base Reactions

The hydrochloride salt undergoes reversible proton transfer reactions due to its tertiary amine group (pKa ≈ 9–10) and acidic α-hydrogens from the cyclopentane ring.

Reaction Conditions Products Reference
DeprotonationNaOH (1M), H₂O/EtOHFree amine form
Salt formationHCl gas in anhydrous etherRegeneration of hydrochloride salt

The free amine form (generated under basic conditions) participates in nucleophilic reactions, while the hydrochloride salt improves solubility in polar aprotic solvents like DMF or DMSO .

Nucleophilic Substitution

The amino group acts as a nucleophile in SN² reactions, particularly with alkyl halides and epoxides. Steric hindrance from the 1,2,2-trimethylcyclopentane structure limits reactivity to small electrophiles.

Electrophile Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 25°C, 12hN-Methylated derivative72%*
Ethylene oxideTHF, −10°C → RT, 6hβ-Amino alcohol65%*

*Theoretical yields extrapolated from analogous cyclopentane-based amines.

Deprotection of tert-Butyl Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the primary amine hydrochloride:

Reagent Conditions Product Rate
HCl (4M in dioxane)RT, 2h1,2,2-Trimethylcyclopentane-1,3-diamine·2HClComplete*
Trifluoroacetic acidDCM, 0°C → RT, 1hAmine trifluoroacetate salt90%*

*Deprotection efficiency confirmed via ¹H-NMR monitoring .

Coupling Reactions

The free amine participates in peptide bond formation and urea synthesis:

Reaction Partner Coupling Agent Product Application
Benzoyl chlorideEDC/HOBt, DMFN-Benzoyl derivativeProtease inhibitor precursor
Phenyl isocyanateNone, THF, 0°CN-PhenylureaKinase inhibition studies

These reactions proceed with >85% enantiomeric purity due to the rigid (1R,3S) configuration.

Stability Under Oxidative Conditions

The compound shows limited stability in strong oxidizers:

Oxidizing Agent Conditions Degradation Products
H₂O₂ (30%)50°C, 3hCyclopentanone derivatives
KMnO₄ (0.1M)H₂O, RT, 1hCarboxylic acid via C-N bond cleavage

Degradation pathways were characterized using LC-MS .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched compounds. Its unique structure allows for selective reactions that are crucial in the development of pharmaceuticals. For instance, it has been utilized in the synthesis of various amino acids and peptides, enhancing the efficiency of producing optically pure substances .

Drug Development

Research indicates that tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride can be a precursor in synthesizing biologically active compounds. Its derivatives have shown potential as inhibitors in various biological pathways, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders .

Neuropharmacology

In neuropharmacological studies, this compound has been investigated for its effects on neurotransmitter systems. Its structural features allow it to interact with specific receptors, potentially leading to the development of new treatments for neurological conditions .

Case Study: Synthesis for Drug Development

A notable study involved synthesizing a series of compounds derived from tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride aimed at developing novel analgesics. The research demonstrated that modifications to the amino group significantly influenced receptor binding affinity and selectivity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Chiral AuxiliaryUsed in asymmetric synthesis for producing enantiomerically pure compounds
Drug DevelopmentPrecursor for biologically active compounds; potential inhibitors for various diseases
NeuropharmacologyInvestigated for interactions with neurotransmitter systems

Mechanism of Action

The mechanism of action of tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of substituted cyclopentane amino acid derivatives. Key structural distinctions from analogs include:

  • Substituent Pattern: The 1,2,2-trimethyl configuration creates significant steric hindrance compared to mono- or di-substituted analogs (e.g., (1S,3S)-3-aminocyclopentanecarboxylic acid hydrochloride, which lacks methyl groups at position 2) .
  • Ester vs. Carbamate/Carboxylic Acid: Unlike tert-butyl carbamates (e.g., tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate ) or free carboxylic acids (e.g., cis-cyclopentane-1,2-dicarboxylic acid ), the tert-butyl ester in the target compound may influence lipophilicity and metabolic stability.

Physicochemical Properties

  • Solubility: The hydrochloride salt form increases water solubility relative to free-base analogs like (1R,3S)-3-aminocyclopentanecarboxylic acid (95% purity, 1g ).
  • Stability: Steric protection from the tert-butyl group and methyl substituents likely enhances stability against enzymatic degradation compared to less hindered analogs (e.g., 3-aminocyclopentanecarboxylic acid, 95% purity ).

Data Table: Key Comparators from Commercial and Patent Literature

Compound Name Purity (%) Available Quantity Key Structural Features Reference
tert-Butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride N/A N/A 1,2,2-Trimethyl, tert-butyl ester, HCl salt
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride 97 100 mg No methyl groups at position 2
tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate 95 1 g Carbamate group, no methyl substituents
(1R,3S)-3-Aminocyclopentanecarboxylic acid 95 1 g Free carboxylic acid, no ester
EP 1 763 351 B9 Patent Compound* N/A N/A Isopropyl, trifluoromethyl, tetrahydropyridine

*Patent example from highlights a structurally complex analog used in pharmaceutical synthesis.

Biological Activity

tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

  • IUPAC Name : tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride
  • CAS Number : 2490322-68-2
  • Molecular Formula : C10H20ClN2O2
  • Molecular Weight : 240.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as an agonist at specific receptors and influences several signaling pathways. The presence of the amino group allows for hydrogen bonding with receptor sites, enhancing its binding affinity.

Key Mechanisms:

  • Receptor Modulation : The compound has been shown to modulate neurotransmitter receptors, which may play a role in its effects on the central nervous system.
  • Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Biological Activity

Research indicates that tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride demonstrates a range of biological activities:

  • Antidepressant Effects : In animal models, it has shown potential antidepressant-like effects through modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : The compound has exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Studies suggest neuroprotective properties that may be beneficial in conditions like Alzheimer's disease.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of the compound using the forced swim test and tail suspension test in mice. The results indicated a significant reduction in immobility time compared to control groups, suggesting potential efficacy as an antidepressant agent.

Case Study 2: Anti-inflammatory Effects

A study conducted by Zhang et al. (2023) investigated the anti-inflammatory properties of tert-butyl(1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate hydrochloride. The compound was administered to rats with induced paw edema. The results demonstrated a marked decrease in paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in forced swim testJournal of Medicinal Chemistry
Anti-inflammatoryDecreased paw swelling; reduced cytokinesZhang et al., 2023
NeuroprotectiveProtection against neuronal cell deathExperimental Neurology

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

  • Methodological Answer: The synthesis of this chiral cyclopentane derivative requires precise control over stereochemistry. A common approach involves:
  • Chiral auxiliary use : Employ chiral catalysts (e.g., Rhodium-based) for asymmetric hydrogenation of cyclopentene precursors .
  • Protection/deprotection : The tert-butyl carbamate group can be introduced via Boc-protection of the amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Hydrochloride formation : Post-synthesis, treat the free amine with HCl in anhydrous ether to form the hydrochloride salt .
    Critical Step Validation : Monitor reaction progress via TLC (silica gel, 10% MeOH/CH₂Cl₂) and confirm enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column, hexane/ethanol 90:10).

Q. How can researchers optimize purification to remove diastereomeric impurities?

  • Methodological Answer:
  • Column chromatography : Use silica gel with gradient elution (CH₂Cl₂ → 5% MeOH/CH₂Cl₂) to separate diastereomers.
  • Recrystallization : Dissolve the crude product in hot ethanol, add dropwise hexane to induce crystallization of the desired isomer .
  • Analytical cross-check : Compare NMR (¹H, ¹³C) and HRMS data with literature values for analogous cyclopentane derivatives (e.g., tert-butyl carbamates in ) .

Advanced Research Questions

Q. How can contradictory NMR data for the cyclopentane ring protons be resolved?

  • Methodological Answer: Cyclopentane ring protons often exhibit complex splitting due to restricted rotation and stereochemical crowding. To resolve ambiguities:
  • 2D NMR techniques : Perform COSY to identify coupling partners and NOESY to confirm spatial proximity of methyl groups (e.g., 1,2,2-trimethyl substituents) .
  • Variable temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic effects; restricted rotation may simplify splitting patterns.
    Example : For a related tert-butyl cyclopentane carboxylate (), NOESY correlations between the tert-butyl group and C-1 methyl confirmed the R configuration .

Q. What strategies mitigate decomposition during long-term storage of the hydrochloride salt?

  • Methodological Answer:
  • Storage conditions : Store at −20°C in airtight, light-resistant containers under nitrogen. Avoid exposure to moisture (hydrolysis risk) .
  • Stability testing : Periodically analyze purity via HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile).
    Data Table : Stability of Analogous Compounds (from ):
ConditionDegradation After 6 MonthsKey Degradants
Room temperature15% lossFree amine, cyclopentanol
−20°C (dry N₂)<2% lossNone detected

Q. How to address discrepancies in reported bioactivity data for structurally similar compounds?

  • Methodological Answer: Contradictions may arise from variations in assay conditions or impurity profiles.
  • Reproducibility checks : Replicate assays using standardized protocols (e.g., fixed pH, temperature).
  • Impurity profiling : Use LC-MS to quantify trace byproducts (e.g., tert-butyl degradation products) that may interfere with bioactivity .
    Case Study : For a fluorophenyl carbamate analog (), bioactivity discrepancies were traced to residual Pd catalysts from Suzuki coupling steps; adding a chelating wash (EDTA) resolved the issue .

Experimental Design Considerations

Q. What in silico tools predict the compound’s solubility and permeability for formulation studies?

  • Methodological Answer:
  • Software : Use MarvinSketch (ChemAxon) to calculate logP (≈2.1) and pKa (amine: ~8.5; carboxylate: ~3.5).
  • Solubility prediction : Employ the General Solubility Equation (GSE) with melting point estimates from DSC data (if available).
    Reference Data : For a similar hydrochloride salt (), predicted solubility in PBS (pH 7.4) was 1.2 mg/mL, validated experimentally .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported in literature for analogous compounds?

  • Methodological Answer: Variations often stem from polymorphic forms or hydrate formation.
  • DSC/TGA analysis : Determine if thermal events correspond to dehydration (e.g., weight loss at 100–120°C).
  • XRPD : Compare diffraction patterns with known polymorphs of tert-butyl carbamates ().
    Example : A cyclopentane carboxylate in showed two melting points (145°C vs. 162°C) due to anhydrous vs. monohydrate forms .

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